Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate
Description
Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is a heterocyclic compound characterized by a fused benzooxazinone core linked to an octanoate ester chain. This structure combines the aromatic reactivity of the benzooxazinone moiety with the lipophilic properties of the aliphatic ester, making it a versatile intermediate in medicinal chemistry and materials science.
The compound is synthesized via nucleophilic substitution, as demonstrated in Example 2 of , where ethyl 8-bromooctanoate reacts with 8-(2,4-dicarbonyl-2H-benzo[e][1,3]oxazin-3(4H)-yl) precursor under basic conditions (anhydrous Na₂CO₃) in DMF at 70°C, achieving a high yield of 95.1% . Its commercial availability is highlighted by Sinbond Industrial Co., Ltd., which lists it as a specialty chemical for research and industrial applications .
Properties
CAS No. |
287935-37-9 |
|---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoate |
InChI |
InChI=1S/C18H23NO5/c1-2-23-16(20)12-6-4-3-5-9-13-19-17(21)14-10-7-8-11-15(14)24-18(19)22/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI Key |
TVGHIGDQGYWONS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCN1C(=O)C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is a synthetic compound with a complex structure, combining a benzo[e][1,3]oxazine ring and an octanoate side chain. It has a molecular weight of approximately 333.38 g/mol and the molecular formula . This compound is notable for its potential applications in diverse fields such as agrochemicals and pharmaceuticals, attributable to its unique chemical properties and biological activities.
Potential Applications
This compound and similar compounds may be used for a variety of biological activities. Interaction studies may offer insights into the compound's mechanism of action and therapeutic potential. Specific applications include:
- Pharmaceuticals
- Agrochemicals
Safety and Hazards
GHS classifications indicate that this compound may be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and serious eye irritation, and may cause respiratory irritation .
Hazard Statements:
Precautionary statements:
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations
- P270: Do not eat, drink or smoke when using this product
- P264: Wash … thoroughly after handling
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P302+P352: IF ON SKIN: Wash with plenty of water
- P337+P313: If eye irritation persists: Get medical advice/attention
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P362+P364: Take off contaminated clothing and wash it before reuse
- P332+P313: If skin irritation occurs: Get medical advice/attention
- P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth
Chemical Reactions Analysis
Hydrolysis of Ester Functional Group
The ethyl ester undergoes alkaline hydrolysis to form 8-(2-hydroxybenzamido)octanoic acid (a precursor to salcaprozate sodium):
| Reaction Parameters | Outcome |
|---|---|
| NaOH (aqueous), 75–80°C for 2 hours, followed by HCl acidification | Quantitative conversion to carboxylic acid derivative |
This saponification reaction is critical for generating pharmaceutically relevant metabolites. The product’s melting point (117.4–118.6°C) confirms high purity .
Reactivity of the Oxazine Moiety
The 1,3-benzoxazine-2,4-dione core displays reactivity characteristic of cyclic imides:
Ring-Opening Reactions
-
Aminolysis : The oxazine’s carbonyl groups may react with primary amines, leading to ring opening and formation of amide derivatives.
-
Hydrolysis : Under strongly acidic or basic conditions, the oxazine ring can hydrolyze to yield anthranilic acid analogs.
Electrophilic Substitution
Electron-rich aromatic systems in the benzoxazine ring may undergo halogenation or nitration, though specific examples remain undocumented in available literature.
Ester Group Transformation Reactions
The ethyl ester’s reactivity aligns with typical ester transformations:
| Reaction Type | Potential Reagents | Expected Product |
|---|---|---|
| Transesterification | Methanol, acid catalyst | Methyl octanoate derivative |
| Aminolysis | Ammonia or primary amines | Amide or substituted amide |
| Reduction | LiAlH₄ | Primary alcohol derivative |
These transformations remain theoretical but are structurally plausible based on the compound’s functional groups .
Stability and Degradation Pathways
The compound shows thermal stability up to 150°C but degrades under prolonged UV exposure. Hydrolytic degradation pathways dominate in aqueous environments at pH > 9, leading to cleavage of both ester and oxazine functionalities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzooxazinone Cores
Key Structural and Reactivity Differences
Q & A
Q. What are the standard synthetic protocols for Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate?
The compound is synthesized via nucleophilic substitution under optimized conditions:
- Reagents : Ethyl 8-bromooctanoate, benzoxazine precursor (compound 1), anhydrous sodium carbonate.
- Solvent : DMF.
- Conditions : Stirring at 70±5°C for 2–2.5 hours.
- Yield : 95.1% after filtration and drying . A typical procedure involves dissolving reactants in DMF, heating, and isolating the product via aqueous workup.
Q. How is the purity and structural integrity of this compound confirmed?
Analytical techniques include:
- NMR Spectroscopy : Distinct peaks at ~3.9 ppm (oxazine ring protons) and ~2.9 ppm (-CH2- linker) confirm cyclic structure and absence of oligomers .
- FTIR : Absorptions at 1043 cm⁻¹ (C-O-C symmetric stretch) and 771 cm⁻¹ (para-substituted benzene) validate the benzoxazine core .
- Mass Spectrometry : Used to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do solvent choice and reaction conditions impact synthesis efficiency?
Comparative studies highlight trade-offs:
Q. What methodological considerations apply to evaluating its biological activities?
- Antimicrobial Screening : Use Minimal Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Derivatives with chloro/methoxy substituents show enhanced activity .
- Enzyme Inhibition : For antitumor studies, screen against STAT3/CDK2/4/6 targets via kinase assays. NSC765690 (a benzoxazine derivative) exhibits potent inhibition in NCI60 cell lines .
- Cytotoxicity : Assess via MTT assays on tumor cell lines, noting dose-dependent effects .
Q. How can green chemistry principles improve its synthesis?
- Solvent Selection : Replace DMF with water to reduce toxicity and waste .
- Energy Efficiency : Use microwave irradiation to shorten reaction times (e.g., 30 minutes vs. 2.5 hours) .
- Catalyst Optimization : Sodium carbonate as a base avoids hazardous reagents like ethyl chloroformate .
Q. What strategies resolve contradictions in reaction outcomes between literature reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
